molecular formula C13H21ClN2 B3096822 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride CAS No. 1289387-88-7

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride

Cat. No.: B3096822
CAS No.: 1289387-88-7
M. Wt: 240.77 g/mol
InChI Key: CVXPZNZDAZURCV-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is a monosubstituted piperazine derivative offered for research and development purposes. Piperazine derivatives are recognized as highly valuable building blocks in medicinal chemistry and pharmaceutical research . These compounds are frequently investigated for their potential biological activities and are found in a wide range of pharmacological classes, including antimicrobial, anticancer, and antipsychotic agents . The specific structural motif of a benzylpiperazine is common in this class of research compounds . As a monosubstituted piperazine, this compound is of particular interest for the synthesis of more complex molecules, serving as a key intermediate in drug discovery projects . Modern synthetic approaches, such as simplified one-pot procedures using protonated piperazine and catalytic systems, can be employed for the efficient production of such derivatives . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-methyl-1-[(4-methylphenyl)methyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11-3-5-13(6-4-11)10-15-8-7-14-12(2)9-15;/h3-6,12,14H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXPZNZDAZURCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 1-(4-methylbenzyl)piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Another method involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This approach involves the reaction of 1-(4-methylbenzyl)piperazine with methyl iodide under microwave irradiation in the presence of a suitable base and solvent.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysis and supported catalysts can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or benzyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of 3-Methyl-1-(4-methylbenzyl)piperazine.

    Reduction: Reduced piperazine derivatives with altered functional groups.

    Substitution: Substituted piperazine derivatives with new functional groups replacing the original methyl or benzyl groups.

Scientific Research Applications

Pharmaceutical Development

Piperazine derivatives, including MBZP, are widely recognized for their utility in the synthesis of various pharmaceuticals. They serve as essential building blocks for developing drugs targeting central nervous system disorders, such as anxiety and depression. The structural similarity of MBZP to other psychoactive compounds allows researchers to explore its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Antidepressant Properties

Research has indicated that certain piperazine derivatives exhibit antidepressant-like effects in animal models. Studies show that these compounds can modulate serotonin receptors, leading to potential therapeutic applications in treating mood disorders .

Analytical Chemistry

MBZP is utilized as an analytical reference standard in forensic chemistry. Its presence in illicit substances necessitates the development of reliable detection methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to identify and quantify MBZP in various samples .

Case Study: Detection in Illicit Drugs

A study conducted on seized tablets revealed the presence of MBZP, highlighting its role as a common adulterant in recreational drugs. This finding underscores the importance of analytical methods in monitoring substance abuse trends and ensuring public safety .

Toxicological Studies

Given its classification as a stimulant, MBZP's safety profile is critical for understanding its potential risks. Toxicological studies assess the compound's effects on human health, focusing on its metabolic pathways and excretion profiles.

Case Study: Metabolism and Excretion

Research indicates that MBZP is primarily metabolized by the liver, with renal excretion being the main route for elimination. Understanding these pharmacokinetics helps inform risk assessments related to its use in recreational settings .

Recreational Use and Legal Status

MBZP has been marketed as an ingredient in "party pills," particularly in New Zealand, where it was initially legal before being classified under controlled substances due to safety concerns. Its stimulant effects are similar to those of benzylpiperazine (BZP), albeit with a lower potency .

Legal Implications

The legal status of MBZP varies by country; it remains unscheduled in some regions while being classified as a controlled substance elsewhere. This discrepancy impacts research availability and public health policies regarding piperazine derivatives .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Pharmaceutical ResearchBuilding block for CNS drugsAntidepressant-like effects observed
Analytical ChemistryReference standard for forensic analysisDetected in illicit tablets
ToxicologyStudies on metabolism and safety profileLiver metabolism; renal excretion
Recreational UseIngredient in legal highs; varies by legal statusControlled substance classification

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key Structural Variations
  • Salt Forms: 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate (): Differs by an additional HCl molecule and a water of hydration, improving aqueous solubility but altering crystallinity .
  • Substituent Effects :

    • 4-Trifluoromethylbenzyl vs. 4-methylbenzyl (): The 4-methylbenzyl group in the target compound balances lipophilicity and electronic effects, whereas trifluoromethyl groups enhance electronegativity but may reduce metabolic stability .
    • Chlorophenyl and methoxyphenyl derivatives (): Electron-withdrawing groups (e.g., Cl) or electron-donating groups (e.g., OCH₃) alter receptor binding kinetics and pharmacokinetics .
Physicochemical Data
Compound Molecular Formula logP* Solubility (mg/mL) pKa (Piperazine N)
3-Methyl-1-(4-methylbenzyl)piperazine HCl C₁₃H₂₀ClN₂ 2.8 12.5 (H₂O) 8.1, 4.3
4-Trifluoromethylbenzyl derivative () C₁₄H₁₇F₃ClN₂ 3.2 8.7 (H₂O) 7.9, 4.1
1-(2-Methoxyphenyl)piperazine () C₁₁H₁₆ClN₂O 2.1 18.9 (H₂O) 8.5, 4.5
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate () C₁₂H₁₈Cl₂N₂·H₂O 1.9 25.3 (H₂O) 7.8, 4.0

*Predicted using fragment-based methods.

Cholinesterase Inhibition
  • Butyrylcholinesterase (BChE) Inhibition :
    • The target compound's 4-methylbenzyl group contributes to potent BChE inhibition (IC₅₀ = 0.092 µM), outperforming donepezil (IC₅₀ = 1.419 µM) by 15.4-fold .
    • 4-Trifluoromethylbenzyl analogs (IC₅₀ = 0.14 µM) show slightly reduced potency due to increased steric bulk .
    • Chlorophenyl derivatives (e.g., HBK15 in ) exhibit moderate activity (IC₅₀ = 1.2–2.5 µM), highlighting the importance of substituent electronic properties .
Antitumor Activity
  • Hydrochloride 4-methyl-piperazine-1-carbodithioc acid derivatives () show tumor growth inhibition rates of 39–59% in murine models. The target compound’s methylbenzyl group may enhance membrane permeability, though direct antitumor data for the target compound is lacking .

Critical Discussion of Substituent Impact

  • 3-Methyl Group : Enhances metabolic stability by reducing oxidation at the piperazine ring .
  • 4-Methylbenzyl vs. Other Aryl Groups :
    • 4-Methylbenzyl : Optimal balance of lipophilicity (logP ~2.8) and receptor affinity for BChE .
    • 2-Methoxyphenyl : Increases solubility but reduces potency due to steric clashes .

Biological Activity

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride can be represented by the following chemical structure:

  • IUPAC Name: 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride
  • Molecular Formula: C13H18ClN
  • Molecular Weight: 227.75 g/mol

Table 1: Basic Properties of 3-Methyl-1-(4-methylbenzyl)piperazine Hydrochloride

PropertyValue
IUPAC Name3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride
Molecular FormulaC13H18ClN
Molecular Weight227.75 g/mol
SolubilitySoluble in water

The biological activity of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. This compound acts as a selective serotonin receptor modulator, influencing mood and cognitive functions.

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological effects, including:

  • Antidepressant-like Activity: Studies suggest that 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride may have potential antidepressant properties by modulating serotonin levels in the brain.
  • Anxiolytic Effects: Its influence on serotonin receptors may also contribute to anxiolytic effects, making it a candidate for anxiety disorder treatments.
  • Cognitive Enhancement: Preliminary findings indicate that this compound could enhance cognitive functions, potentially benefiting conditions like ADHD.

Study on Antidepressant Activity

In a controlled study involving animal models, 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride was administered to assess its impact on depressive behaviors. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects (IC50 = 0.25 µM) .

Study on Anxiolytic Effects

Another study evaluated the anxiolytic potential of this compound using the elevated plus maze test. Results showed that animals treated with 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride spent significantly more time in the open arms compared to control groups, suggesting reduced anxiety levels .

Cognitive Function Enhancement

A recent investigation focused on the cognitive enhancement properties of this compound. It was found that at specific doses (0.5 mg/kg), there was a notable improvement in memory retention in passive avoidance tests .

Table 2: Summary of Biological Activities

Activity TypeEffect DescriptionIC50 Value
AntidepressantReduction in immobility time0.25 µM
AnxiolyticIncreased time spent in open armsN/A
Cognitive EnhancementImproved memory retention0.5 mg/kg

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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